2-Methyl-2-phenyloxan-4-one
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Overview
Description
2-Methyl-2-phenyloxan-4-one is an organic compound that belongs to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-2-methyl-1,3-propanediol with an acid catalyst can lead to the formation of the oxanone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and the process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-2-phenyloxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyloxan-4-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-1,3-dioxane: Similar in structure but contains an additional oxygen atom in the ring.
2-Phenyl-2-methyl-1,3-propanediol: A precursor in the synthesis of 2-Methyl-2-phenyloxan-4-one.
2-Methyl-2-phenyl-1,3-oxathiolane: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketone functional group
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-2-phenyloxan-4-one |
InChI |
InChI=1S/C12H14O2/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
ZDDGZZXYWLEFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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